4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid
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Overview
Description
Preparation Methods
One efficient method utilizes flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions typically involve the use of tert-butyl esters and appropriate catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid can be compared with other similar compounds, such as:
4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid: This compound has a similar structure but differs in the presence of a butanoic acid group instead of a but-2-ynoic acid group.
Tertiary butyl esters: These compounds share the tert-butoxycarbonyl group and are widely used in organic synthesis.
The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications in research and industry .
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]but-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-7-8-18-10(9-14)5-4-6-11(15)16/h10H,5,7-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUOYHZEOBGXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CC#CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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